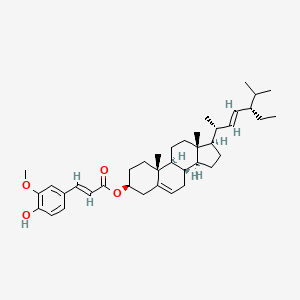

Stigmasteryl ferulate

Vue d'ensemble

Description

Stigmasteryl ferulate is not directly mentioned in the provided papers; however, the papers do discuss stigmasterol, which is a related compound. Stigmasterol is a plant sterol, or phytosterol, with a structure similar to cholesterol found in the human body. It is present in various plant-based foods and is known for its potential health benefits, including cholesterol-lowering effects. The papers provided focus on the analysis, synthesis, and properties of stigmasterol and its derivatives .

Synthesis Analysis

The synthesis of stigmasterol derivatives is highlighted in several studies. One paper reports the synthesis of novel stigmasterol-amino acid conjugates, which are designed to be stimuli-responsive gelators . Another study discusses the synthesis of conjugates consisting of stigmasterol and L-phenylalanine, which are potential low molecular weight/mass organic gelators (LMWGs/LMMGs) . Additionally, the synthesis of sterols with deuterium-labeled stigmasterol involves the Wittig-Horner coupling of a 22 aldehyde derived from stigmasterol .

Molecular Structure Analysis

The molecular structure of stigmasterol derivatives is crucial for their function and properties. The X-ray structure determination of a chiral synthon, which is essential for the synthesis of deuterium-labeled stigmasterol, provides insight into the absolute configuration of the chiral carbon atoms . This structural information is vital for understanding the behavior and reactivity of stigmasterol derivatives.

Chemical Reactions Analysis

The chemical reactions involving stigmasterol derivatives are not extensively covered in the provided papers. However, the synthesis processes mentioned imply the use of ester and amide bond formation, as well as the Wittig-Horner coupling reaction, which are common organic synthesis reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of stigmasterol and its derivatives are explored in these studies. The gelation properties of stigmasterol-amino acid conjugates were investigated in various solvents, revealing that the hydrochloride salts of these conjugates acted as gelators . The physico-chemical properties of stigmasterol-L-phenylalanine conjugates were also investigated, with a focus on their gelation abilities and self-assembly properties . The high-performance liquid chromatography (HPLC) method developed for the analysis of stigmasterol in herbal formulations provides information on its solubility and detection limits .

Applications De Recherche Scientifique

Anti-Osteoarthritic Properties

Stigmasteryl ferulate, particularly in the form of stigmasterol, has been studied for its potential anti-inflammatory effects, which could be beneficial in osteoarthritis. Research indicates that stigmasterol can inhibit various pro-inflammatory and matrix degradation mediators typically involved in osteoarthritis-induced cartilage degradation. This effect is partly due to the inhibition of the NF-kappaB pathway, highlighting its potential as an anti-osteoarthritic agent (Gabay et al., 2010).

Anticancer Properties

Stigmasterol has demonstrated anticancer effects against various types of cancers, including ovarian, lung, and gastric cancer. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate signaling pathways associated with cancer progression. For instance, in ovarian cancer cells, stigmasterol induces apoptosis by affecting mitochondrial function and reactive oxygen species production (Bae et al., 2020). Similarly, in lung cancer, it has been found to inhibit the progression by targeting the retinoic acid-related orphan receptor C (Dong et al., 2021).

Neuroprotective Effects

Stigmasterol has shown potential neuroprotective effects. For example, it can ameliorate memory impairments induced by scopolamine in mice, suggesting its utility in cognitive disorders. This effect may be mediated through enhancement of the cholinergic neurotransmission system and activation of estrogen or NMDA receptors (Park et al., 2012).

Anti-Inflammatory and Anti-Asthmatic Effects

The compound has been found to modulate allergic airway inflammation in an animal model of asthma. It has shown significant suppressive effects on key features of allergen-induced asthma, suggesting its potential as an antiasthmatic agent (Antwi et al., 2017).

Antioxidant and Antimicrobial Activities

Stigmasterol is also recognized for its antioxidant properties. In various studies, it has been shown to possess potent radical scavenging activity, indicating its potential as an antioxidant agent. Additionally, it has antimicrobial properties against a range of microorganisms, suggesting its use in treating infections (Prachayasittikul et al., 2009).

Orientations Futures

Stigmasterol has been poorly understood, and there is a paucity of systemic review on the mechanism underlying its anti-tumor effect . In the future, researchers should substitute in vivo and in vitro experiments into clinical trials to fully explore the potential of stigmasterol in tumor treatment .

Propriétés

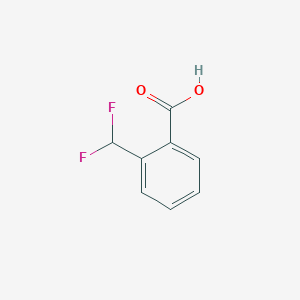

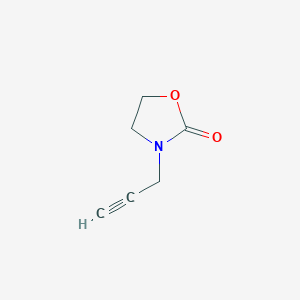

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h9-13,17-18,23,25-26,28,30-34,40H,8,14-16,19-22,24H2,1-7H3/b12-9+,18-11+/t26-,28-,30+,31+,32-,33+,34+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWHNQAIHFWROQ-ZJNYQSGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stigmasteryl ferulate | |

CAS RN |

20972-08-1 | |

| Record name | Stigmasteryl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020972081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STIGMASTERYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2560PXB85N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({[({[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphonic acid](/img/structure/B1339125.png)

![7-Bromobenzo[d]oxazol-2(3H)-one](/img/structure/B1339144.png)